molecular formula C12H14OS B1324725 Cyclobutyl 2-thiomethylphenyl ketone CAS No. 898790-56-2

Cyclobutyl 2-thiomethylphenyl ketone

Cat. No. B1324725
M. Wt: 206.31 g/mol
InChI Key: BVKMQDIJXIQUFH-UHFFFAOYSA-N
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Description

“Cyclobutyl 2-thiomethylphenyl ketone” (CTPK) is a sulfur-containing organic compound with potential applications in various fields of research and industry. It has a CAS Number of 898790-56-2 and a linear formula of C12H14OS .


Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, which could be related to CTPK, has been reported. This involves a sequential C−H/C−C functionalization strategy. Specifically, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .


Molecular Structure Analysis

The molecular structure of CTPK is represented by the linear formula C12H14OS . The InChI code for CTPK is 1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 .

Scientific Research Applications

Synthetic Methodologies and Applications

  • The [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones, including cyclobutyl phenyl ketones, presents a convenient route to produce 1-cyclobutenyl ketones. These compounds are synthesized in good yields through reactions facilitated by AlCl3 and further processing with MCPBA and LDA or KH treatments (Takeda, Fujii, Morita, & Fujiwara, 1986).
  • Electrophilic cyclobutenes, when reacted with ketone enamines in the presence of magnesium bromide, lead to α-cyclobutyl ketones or amino-bicyclo [2.2.0] hexane adducts. These reactions are non-competitive and result from distinct reaction pathways, showing the versatile chemistry of cyclobutyl derivatives (Franck-Neumann, Miesch, & Barth, 1988).
  • Cyclobutyl phenyl sulfoxide and (SR)-cyclobutyl p-tolyl sulfoxide have been identified as new reagents for the spiroannelation of cyclopentanone. This method showcases the utility of cyclobutyl derivatives in constructing complex cyclic structures (Fitjer, Schlotmann, & Noltemeyer, 1995).
  • The direct intermolecular asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones, catalyzed by l-proline, provide an efficient pathway to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This highlights the synthetic versatility of cyclobutyl ketones in accessing spirocyclic and fused ring systems (Bernard et al., 2007).

Reactivity and Mechanistic Studies

  • Studies on the synthesis reactivity of novel benzofuran-2-yl-[3-methyl-3-phenylcyclobutyl] methanones and their antimicrobial activity reveal the potential biomedical applications of cyclobutyl ketones. The compounds exhibit activity against several microorganisms, indicating their relevance in drug discovery and medicinal chemistry (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).

properties

IUPAC Name

cyclobutyl-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKMQDIJXIQUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642522
Record name Cyclobutyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-thiomethylphenyl ketone

CAS RN

898790-56-2
Record name Cyclobutyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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